REACTION_CXSMILES
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[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[Cl:9]N1C(=O)CCC1=O>C(#N)C>[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[Cl:9]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC1=CC=CC(=N1)N
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Name
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|
Quantity
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0.849 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through diatomaceous earth
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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the residue was dissolved in ethyl acetate
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Type
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WASH
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Details
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washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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Drying over anhydrous sodium sulfate, filtration, concentration and purification by column chromatography (silica gel, 30% ethyl acetate in hexane)
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Name
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|
Type
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product
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Smiles
|
BrC1=C(C=CC(=N1)N)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |